REACTION_CXSMILES
|
CCCCCCCCCC([O:12][CH2:13][CH:14]([O:28][C:29]([CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39])=[O:30])[CH2:15][O:16]C(CCCCCCCCC)=O)=O.P([O-])([O-])([O-])=O>C(O)CCC>[C:29]([O:28][CH:14]([CH2:13][OH:12])[CH2:15][OH:16])(=[O:30])[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC
|
Name
|
petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
100L
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
37 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 37° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After separation of phases
|
Type
|
CUSTOM
|
Details
|
the organic solution is evaporated at reduced pressure and temperature (below 30° C.) to a volume of about 100 ml
|
Type
|
ADDITION
|
Details
|
This solution is diluted with hexane (500 ml)
|
Type
|
TEMPERATURE
|
Details
|
cooled to -78° C.
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered below 0° C.
|
Type
|
CUSTOM
|
Details
|
dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |